(A+/-)-3,4-dibromo-hexane
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Overview
Description
(A+/-)-3,4-Dibromo-hexane is an organic compound with the molecular formula C6H12Br2 It is a dibromo derivative of hexane, where bromine atoms are attached to the third and fourth carbon atoms in the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: (A+/-)-3,4-Dibromo-hexane can be synthesized through the bromination of hexane. The process typically involves the addition of bromine (Br2) to hexane in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 3rd and 4th positions of the hexane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound.
Chemical Reactions Analysis
Types of Reactions: (A+/-)-3,4-Dibromo-hexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of hexenes.
Oxidation: Formation of dibromohexanones or dibromohexanoic acids.
Reduction: Formation of hexane or partially reduced intermediates.
Scientific Research Applications
(A+/-)-3,4-Dibromo-hexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (A+/-)-3,4-dibromo-hexane involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect cellular pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
1,2-Dibromoethane: Another dibromoalkane with different reactivity and applications.
1,4-Dibromobutane: Similar in structure but with bromine atoms at different positions.
3,3-Dibromohexane: A positional isomer with different chemical properties.
Uniqueness: (A+/-)-3,4-Dibromo-hexane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications.
Properties
Molecular Formula |
C6H12Br2 |
---|---|
Molecular Weight |
243.97 g/mol |
IUPAC Name |
(3R,4R)-3,4-dibromohexane |
InChI |
InChI=1S/C6H12Br2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
VCQBYNRFLHNSKA-PHDIDXHHSA-N |
Isomeric SMILES |
CC[C@H]([C@@H](CC)Br)Br |
Canonical SMILES |
CCC(C(CC)Br)Br |
Origin of Product |
United States |
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